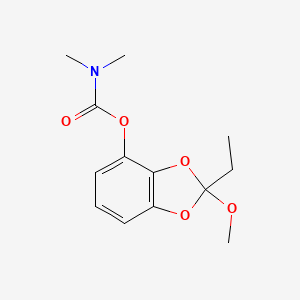![molecular formula C21H25FN2O B14587129 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one CAS No. 61380-16-3](/img/structure/B14587129.png)
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl, a potent synthetic opioid. The presence of the fluoroanilino group and the phenylethyl moiety in its structure contributes to its unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluoroanilino Group: The fluoroanilino group is attached via an electrophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with ethanone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one involves binding to specific molecular targets, such as opioid receptors in the central nervous system. This binding leads to the activation of signaling pathways that result in analgesic and anesthetic effects. The compound’s lipophilicity allows it to cross the blood-brain barrier efficiently, enhancing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Parafluorofentanyl: An analogue of fentanyl with a para-fluoro substitution.
4-Fluorofentanyl: Another fentanyl analogue with a fluorine atom at the para position.
Uniqueness
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is unique due to the specific combination of the fluoroanilino group and the phenylethyl moiety, which imparts distinct pharmacological properties compared to other fentanyl analogues. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61380-16-3 |
|---|---|
Molekularformel |
C21H25FN2O |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[4-(4-fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C21H25FN2O/c1-17(25)21(23-20-9-7-19(22)8-10-20)12-15-24(16-13-21)14-11-18-5-3-2-4-6-18/h2-10,23H,11-16H2,1H3 |
InChI-Schlüssel |
JJFVQGWVNNCWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
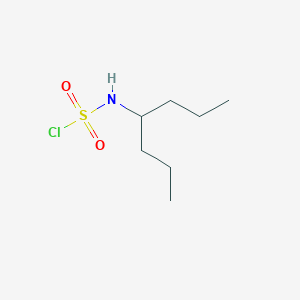
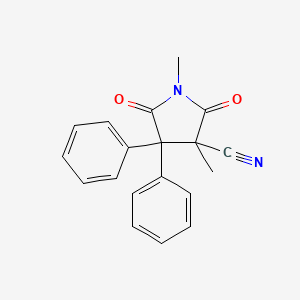
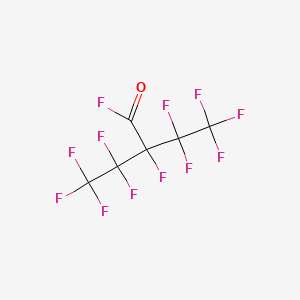
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
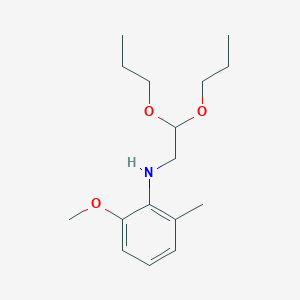
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
